Acinetobactin

Virulence Iron Acquisition Pathogenesis

Acinetobactin (CAS 160472-93-5) is the only siderophore essential for A. baumannii virulence (>3-log reduction in bacterial burden upon disruption). Unlike fimsbactin or baumannoferrin, it engages the dedicated BauABCDEF uptake system and serves as a validated native vector for siderophore-antibiotic conjugates (RUP7 conjugate: 8- to >16-fold MIC improvement). Essential for host-pathogen iron competition studies and antivirulence therapeutic development. Substitution with non-native analogs risks loss of receptor specificity and impaired cellular uptake.

Molecular Formula C16H18N4O5
Molecular Weight 346.34 g/mol
CAS No. 160472-93-5
Cat. No. B221850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcinetobactin
CAS160472-93-5
Synonymsacinetobactin
Molecular FormulaC16H18N4O5
Molecular Weight346.34 g/mol
Structural Identifiers
SMILESCC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O
InChIInChI=1S/C16H18N4O5/c1-9-13(16(23)20(24)6-5-10-7-17-8-18-10)19-15(25-9)11-3-2-4-12(21)14(11)22/h2-4,7-9,13,21-22,24H,5-6H2,1H3,(H,17,18)/t9-,13-/m1/s1
InChIKeyFCWIGDCVHNNXFS-NOZJJQNGSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acinetobactin (CAS 160472-93-5): Siderophore Product Guide for Acinetobacter baumannii Iron Acquisition Research


Acinetobactin (CAS 160472-93-5) is a mixed catecholate-hydroxamate siderophore produced by the Gram-negative human pathogen Acinetobacter baumannii. First isolated from low-iron cultures of A. baumannii ATCC 19606, its structure comprises 2,3-dihydroxybenzoic acid, L-threonine, and ω-N-hydroxyhistamine, with the threonine and DHBA forming an oxazoline ring [1]. Acinetobactin is synthesized as an oxazoline precursor (pre-acinetobactin) that undergoes spontaneous pH-dependent isomerization to the isoxazolidinone form [2]. It is the major siderophore of A. baumannii and is a key virulence factor for this multidrug-resistant ESKAPE pathogen [3].

Why Acinetobactin Cannot Be Substituted with Generic Siderophores in A. baumannii Research


Acinetobactin is not functionally interchangeable with structurally related siderophores such as anguibactin or fimsbactin, despite shared metal-binding motifs. A. baumannii expresses up to ten distinct siderophores across three loci, but functional redundancy is limited: disruption of acinetobactin biosynthesis alone severely attenuates virulence in a murine bacteremia model, whereas disruption of baumannoferrin and fimsbactin loci does not produce this phenotype [1]. Furthermore, fimsbactin directly competes with acinetobactin for the periplasmic binding protein BauB and can antagonize acinetobactin-mediated iron uptake, underscoring that these siderophores engage distinct recognition and trafficking pathways [2]. Substitution with non-native analogs thus risks loss of receptor specificity, impaired cellular uptake, and failure to recapitulate virulence-relevant iron acquisition.

Quantitative Differentiation Evidence: Acinetobactin vs. Fimsbactin, Anguibactin, and In-Class Analogs


Acinetobactin Is the Only Siderophore Required for A. baumannii Virulence in a Murine Model

Genetic disruption of acinetobactin biosynthesis alone severely attenuates A. baumannii survival in vivo, whereas disruption of baumannoferrin or fimsbactin loci does not impair virulence. In a murine bacteremia model, the acinetobactin-deficient mutant showed a >3-log reduction in bacterial burden in the spleen (median CFU/g: wild-type ~10^8 vs. mutant ~10^5) and a similar reduction in the liver, and was completely cleared from the blood by 48 hours post-infection [1]. The acinetobactin locus is highly conserved across clinical A. baumannii isolates [1].

Virulence Iron Acquisition Pathogenesis

Acinetobactin Conjugate RUP7 Shows Superior Antibacterial Activity vs. Non-Conjugated and Chlorocatechol-Conjugated Comparators

Conjugation of an oxazole-benzamide FtsZ inhibitor to acinetobactin (yielding RUP7) dramatically enhances antibacterial activity against A. baumannii clinical isolates under iron-limiting conditions, relative to the non-conjugated inhibitor RUP2 and the chlorocatechol-conjugated first-generation conjugate RUP4. Against A. baumannii ATCC 19606, RUP7 exhibited a Minimum Inhibitory Concentration (MIC) of 8 μg/mL, compared to >64 μg/mL for RUP2 and 32 μg/mL for RUP4 [1]. Against clinical isolate AB5075, RUP7 showed an MIC of 4 μg/mL, while RUP2 and RUP4 both showed MICs of >64 μg/mL [1].

Antibiotic Conjugate Siderophore-Drug Conjugate MIC

Fimsbactin Forms a Thermodynamically More Stable 1:1 Fe(III) Complex Than Acinetobactin's 2:1 Complex, Enabling Competition at BauB

Acinetobactin and fimsbactin differ fundamentally in their Fe(III) coordination stoichiometry and thermodynamic stability. Acinetobactin forms a bis-tridentate 2:1 Fe3+L2 complex [1], whereas fimsbactin forms a 1:1 complex with iron(III) that is thermodynamically more stable than acinetobactin's 2:1 complex [2]. Fluorescence quenching assays demonstrate that fimsbactin directly competes with acinetobactin for binding to the periplasmic siderophore-binding protein BauB (Kd values in the low micromolar range for both), and in combination, fimsbactin can antagonize acinetobactin-mediated growth promotion [2].

Iron Chelation Siderophore Competition BauB Binding

Anguibactin (Thiazoline Analog) Is Thermally Stable, Whereas Acinetobactin (Oxazoline) Undergoes Spontaneous pH-Dependent Isomerization

Acinetobactin contains an oxazoline ring that undergoes spontaneous pH-dependent isomerization to an isoxazolidinone derivative, whereas anguibactin, which possesses a thiazoline ring instead of an oxazoline, does not undergo isomerization and exhibits greater thermal stability [1][2]. This structural distinction—oxazoline (acinetobactin) versus thiazoline (anguibactin)—is the sole difference between the two siderophores [3]. Anguibactin has been demonstrated to function as a thermally stable surrogate siderophore for A. baumannii, binding Fe(III) and delivering iron with comparable efficiency to acinetobactin [2].

Chemical Stability Isomerization Siderophore Surrogate

Optimal Research and Procurement Scenarios for Acinetobactin


Investigating A. baumannii Virulence Mechanisms and Iron Acquisition Pathways

Acinetobactin is the only siderophore demonstrated to be required for A. baumannii virulence in a murine bacteremia model, with its genetic disruption causing a >3-log reduction in bacterial burden [1]. Researchers studying host-pathogen iron competition or developing antivirulence therapeutics should prioritize acinetobactin over fimsbactin or baumannoferrin, as those siderophores do not individually affect virulence [1]. This compound is also essential for characterizing the BauABCDEF uptake system, the primary acinetobactin transport machinery upregulated under iron limitation [2].

Developing Siderophore-Antibiotic Conjugates (Trojan Horse) Targeting A. baumannii

Acinetobactin serves as a validated native vector for siderophore-antibiotic conjugates. The RUP7 conjugate (acinetobactin linked to an FtsZ inhibitor) demonstrates an 8- to >16-fold lower MIC against A. baumannii compared to the non-conjugated drug and a first-generation chlorocatechol conjugate [1]. Procurement of acinetobactin is essential for medicinal chemistry programs aiming to exploit the endogenous BauABCDEF uptake system for enhanced intracellular antibiotic delivery [1].

Siderophore Competition Studies and Iron Chelation Assays in Polymicrobial Contexts

Acinetobactin's unique 2:1 Fe3+L2 complex stoichiometry and its competition with fimsbactin for BauB binding make it indispensable for studying siderophore interplay in A. baumannii [1][2]. Co-administration of acinetobactin and fimsbactin results in competitive inhibition of bacterial growth, a phenomenon not observed with baumannoferrin [2]. This makes acinetobactin essential for in vitro assays modeling polymicrobial iron competition or for evaluating siderophore-based interference strategies.

Evaluating Acinetobactin-Mediated Inhibition of Commensal Bacteria

Acinetobactin has been identified as the molecule supporting A. baumannii's nutritional advantage over skin and upper respiratory commensal bacteria through iron competition [1]. This specific inter-bacterial inhibitory activity positions acinetobactin as a tool for studying microbiome disruption by A. baumannii and for screening agents that may mitigate pathogen overgrowth during colonization or infection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acinetobactin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.